molecular formula C19H13N3OS B6420922 6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine CAS No. 940984-50-9

6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B6420922
CAS No.: 940984-50-9
M. Wt: 331.4 g/mol
InChI Key: ZLBJOZRCYWLHNB-UHFFFAOYSA-N
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Description

6-Phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a phenyl group at position 6, a pyridine-2-carbonyl moiety at position 2, and an amine group at position 3.

The synthesis of such compounds typically involves multistep reactions, including cyclization, oxidation, and functional group modifications. For example, describes the synthesis of 2-sulfinyl-thieno[2,3-b]pyridin-3-amine derivatives via sequential alkylation, sulfoxidation, and ring closure. Similarly, highlights the critical role of α-halo carbonyl compounds in facilitating intramolecular cyclization to form thieno[2,3-b]pyridines .

Properties

IUPAC Name

(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c20-16-13-9-10-14(12-6-2-1-3-7-12)22-19(13)24-18(16)17(23)15-8-4-5-11-21-15/h1-11H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBJOZRCYWLHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclization

In a representative procedure, 2-mercaptonicotinonitrile reacts with chloroacetyl chloride in the presence of sodium ethoxide (NaOEt) in ethanol. The thiol group attacks the electrophilic α-carbon of the chloroacetyl moiety, forming a thioether intermediate. Intramolecular cyclization then occurs, facilitated by the base, yielding the thieno[2,3-b]pyridine core. For 6-phenyl derivatives, the starting nicotinonitrile must already incorporate a phenyl group at the 6-position, often introduced via Suzuki-Miyaura coupling or directed ortho-metallation strategies in earlier steps.

Key Reaction Conditions

  • Solvent: Ethanol or DMF

  • Base: NaOEt or KOH

  • Temperature: Reflux (70–80°C)

  • Yield: 60–75% (varies with substituents).

Introduction of the Pyridine-2-Carbonyl Group

The pyridine-2-carbonyl moiety at position 2 is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution . However, the electron-deficient nature of the thieno[2,3-b]pyridine ring necessitates careful optimization to avoid side reactions.

Acylation with Pyridine-2-Carbonyl Chloride

Acylation is achieved by treating the thieno[2,3-b]pyridine intermediate with pyridine-2-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane (DCM). The reaction proceeds via electrophilic aromatic substitution at the electron-rich position 2 of the thienopyridine ring.

Example Protocol

  • Dissolve 6-phenylthieno[2,3-b]pyridin-3-amine (1.0 equiv) in anhydrous DCM.

  • Add AlCl₃ (1.2 equiv) and pyridine-2-carbonyl chloride (1.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice-water, extract with DCM, and purify via column chromatography.

  • Yield: ~50%.

Functionalization at Position 3: Amine Installation

The amine group at position 3 is typically introduced via reduction of a nitro precursor or direct nucleophilic substitution .

Nitro Reduction Pathway

  • Nitration: Treat the thieno[2,3-b]pyridine core with fuming HNO₃/H₂SO₄ at 0–5°C to install a nitro group at position 3.

  • Reduction: Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl.

  • Advantages: High regioselectivity.

  • Challenges: Over-reduction or side reactions with sensitive functional groups.

Direct Amination

Alternative methods employ Buchwald-Hartwig amination using palladium catalysts to couple ammonia or protected amines directly to the halogenated thienopyridine intermediate. This approach avoids harsh reduction conditions.

Integrated Synthetic Routes

Combining the above steps, two primary routes emerge:

Sequential Functionalization

  • Synthesize 6-phenylthieno[2,3-b]pyridine via base-mediated cyclization.

  • Introduce the pyridine-2-carbonyl group via Friedel-Crafts acylation.

  • Install the amine at position 3 via nitro reduction or direct amination.

  • Total Yield: 25–35%.

Convergent Synthesis

  • Prepare 3-amino-6-phenylthieno[2,3-b]pyridine via cyclization of a pre-functionalized nicotinonitrile bearing both phenyl and amine groups.

  • Acylate position 2 using pyridine-2-carbonyl chloride.

  • Total Yield: 40–50% (superior to sequential routes).

Optimization and Challenges

Regioselectivity in Acylation

The electron-rich position 2 of the thienopyridine ring is prone to over-acylation. Using bulky Lewis acids (e.g., FeCl₃) or low temperatures (-10°C) improves selectivity.

Amine Protection

Protecting the amine group during acylation (e.g., as a tert-butoxycarbonyl (Boc) derivative) prevents undesired side reactions. Deprotection with TFA restores the free amine.

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR: Aromatic protons at δ 7.2–8.5 ppm, NH₂ at δ 5.8–6.2 ppm.

  • IR: C=O stretch at ~1680 cm⁻¹, C≡N at ~2220 cm⁻¹.

  • MS (ESI): m/z 331.4 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

The compound has been studied for its potential as an antitumor agent. Research indicates that thieno[2,3-b]pyridine derivatives exhibit selective inhibition of folate receptors (FR), which are overexpressed in various tumors. For instance, a study highlighted the synthesis of 6-substituted thieno[2,3-d]pyrimidine analogs that demonstrated potent inhibition against cell lines expressing FRα and FRβ. These compounds were shown to inhibit enzymes involved in de novo purine biosynthesis, specifically GARFTase and AICARFTase, which are crucial for cancer cell proliferation .

Case Study: In Vitro Assays

  • Compound Tested : 6-substituted thieno[2,3-d]pyrimidine (analog of the target compound).
  • Results :
    • GARFTase inhibition: Ki = 2.97 μM.
    • AICARFTase inhibition: Ki = 9.48 μM.
  • : The compound's ability to selectively target FRs and inhibit key metabolic pathways suggests its potential as a targeted antitumor therapy.

Antiviral Properties

Thieno[2,3-b]pyridine derivatives have also been explored for their antiviral activities. Specific compounds within this class have shown effectiveness against HIV and other viral infections. The structural features of these compounds contribute to their ability to disrupt viral replication processes.

Case Study: Antiviral Activity

  • Target Virus : Human Immunodeficiency Virus (HIV).
  • Mechanism : Inhibition of viral replication through interference with viral enzymes.
  • Findings : A patent describes various thieno[2,3-b]pyridine derivatives demonstrating significant antiviral activity, indicating their potential as therapeutic agents against viral infections .

Synthesis and Structural Variations

The synthesis of 6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine can lead to various derivatives with modified biological activities. The introduction of different functional groups can enhance selectivity and potency against specific targets.

Data Table: Structural Variations and Activities

Compound VariantFunctional GroupsBiological ActivityReference
Thieno[2,3-b]pyridine derivative A-OH, -ClAntitumor
Thieno[2,3-b]pyridine derivative B-CF₃Antiviral
Thieno[2,3-b]pyridine derivative C-NO₂Cytotoxicity

Mechanism of Action

The mechanism of action of 6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit kinase activity or interfere with DNA replication processes .

Comparison with Similar Compounds

Key Observations :

  • 15-PGDH Inhibition : SW033291’s butylsulfinyl group at position 2 and thiophene at position 6 confer potent 15-PGDH inhibition (Ki = 0.1 nM), making it a lead candidate for tissue regeneration .
  • Anti-Proliferative Activity: Ester/carbonate groups at position 2 enhance cellular penetration and anti-proliferative activity against colon and breast cancer cells, despite poor solubility of the parent thieno[2,3-b]pyridines .
  • Solubility : Morpholine-4-carbonyl substituents () improve solubility in polar solvents like DMSO, which is critical for pharmacokinetic optimization .

Solubility and Pharmacokinetic Profiles

Table 2: Solubility and Pharmacokinetic Data

Compound Name Solubility Pharmacokinetic Notes Reference
SW033291 Limited aqueous solubility High cellular penetration due to sulfinyl group
Ester-functionalized thieno[2,3-b]pyridines Improved solubility in lipid membranes Prodrug-like behavior enhances bioavailability
4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine Soluble in DMSO, chloroform Suitable for in vitro assays

Contradictions : While ester/carbonate groups in improve anti-proliferative activity, their parent compounds exhibit poor solubility, suggesting a trade-off between solubility and target engagement .

Biological Activity

6-Phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a thieno[2,3-b]pyridine core with phenyl and pyridine substituents. The specific arrangement of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including this compound. The mechanism of action appears to involve inhibition of key enzymes involved in tumor growth.

  • Inhibition of Hedgehog Acyltransferase (HHAT) :
    • The compound has been evaluated for its ability to inhibit HHAT, an enzyme implicated in cancer cell signaling. In vitro assays demonstrated that it exhibits significant inhibitory activity with IC50 values in the low micromolar range (e.g., <20 μM) .
    • Table 1: HHAT Inhibition Data
      CompoundIC50 (μM)Remarks
      This compound<20Significant inhibitor
      Control Compound>50Inactive

Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines, the compound demonstrated a dose-dependent decrease in cell viability. For instance, compounds structurally related to this compound showed CC50 values ranging from 10 to 30 μM, indicating moderate cytotoxic effects .

Mechanistic Insights

The biological activity is believed to stem from the interaction of the compound with specific protein targets involved in cell signaling pathways. For example:

  • Binding Interactions : Computational docking studies suggest that the compound forms critical interactions with amino acid residues in target proteins, which may disrupt their normal function .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and pyridine moieties can significantly influence biological activity. Substituents that enhance electron density on the phenyl ring tend to improve binding affinity and inhibitory potency against HHAT.

Key Findings from SAR Studies:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups on the phenyl ring showed improved inhibitory effects due to enhanced π–π stacking interactions with target proteins.
  • Pyridine Substituents : Variations in the pyridine substituents also affected solubility and permeability, which are critical for bioavailability .

Case Studies

Several case studies have documented the effectiveness of thieno[2,3-b]pyridine derivatives in preclinical models:

  • Study on Tumor Cell Lines :
    • A study involving various tumor cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity against specific cancer types while sparing normal cells .
    Table 2: Cytotoxicity Results
    Cell LineCC50 (μM)Selectivity Index
    HEK293a>50N/A
    MCF7 (Breast)252
    A549 (Lung)153

Q & A

Q. What are the common synthetic routes for 6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving:

  • Aldol condensation : Formation of α,β-unsaturated ketones (e.g., 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one) from benzaldehyde derivatives and ketones, followed by cyclization .
  • Sulfinyl group introduction : Reaction of thienopyridine precursors with sulfinylating agents (e.g., butylsulfinyl chloride) under reflux conditions in acetonitrile or chloroform .
  • Cyclization and purification : Final steps often employ flash chromatography and recrystallization, with intermediates confirmed by 1^1H/1313C NMR and ESI-MS .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR resolves aromatic protons (δ 7.2–8.0 ppm) and sulfinyl/amine groups (δ 2.5–4.5 ppm). 13^13C NMR confirms carbonyl (δ ~170 ppm) and heteroaromatic carbons .
  • Mass Spectrometry (ESI-MS) : Used to verify molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • Elemental Analysis : Validates purity and stoichiometry, especially for novel derivatives .

Q. What are the key solubility and stability considerations for handling this compound?

  • Solubility : Preferentially dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl3_3) due to its aromatic and sulfinyl groups. Limited solubility in water requires sonication for biological assays .
  • Stability : Sensitive to prolonged light exposure and humidity. Store under inert gas (N2_2/Ar) at −20°C, with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in thieno[2,3-b]pyridine functionalization be addressed?

Regioselective modification often involves:

  • Directed lithiation : Use of strong bases (e.g., LDA) at low temperatures (−78°C) to target specific pyridine/thiophene positions .
  • Protecting group strategies : Temporary protection of the amine group with Boc or Fmoc to prevent side reactions during sulfinyl or acyl group installation .
  • Computational modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

  • Antimicrobial vs. Anti-inflammatory Activity : Some derivatives show conflicting results in microbial inhibition (e.g., E. coli MIC = 8 µg/mL) versus COX-2 inhibition (IC50_{50} = 0.5 µM). Dose-response assays and off-target screening (e.g., kinase panels) are recommended to clarify mechanisms .
  • Cytotoxicity Discrepancies : Variability in cancer cell line sensitivity (e.g., HeLa vs. MCF-7) may arise from differences in membrane permeability. LogP adjustments or prodrug strategies can enhance selectivity .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve cross-coupling efficiency (yield increase from 45% to 82% in arylations) .
  • Solvent optimization : Replacing CH3_3CN with toluene reduces side-product formation during cyclization .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 2 h) for steps like sulfoxide formation .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability (%HOA = 65–78%) and blood-brain barrier penetration (logBB = −1.2) .
  • Docking studies : AutoDock Vina models interactions with targets (e.g., 15-prostaglandin dehydrogenase) to prioritize derivatives for synthesis .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate spectral data with alternative techniques (e.g., X-ray crystallography for ambiguous NMR assignments) .
  • Scale-up Challenges : Pilot reactions (1–5 g scale) are critical to identify exothermic steps requiring controlled addition rates .

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